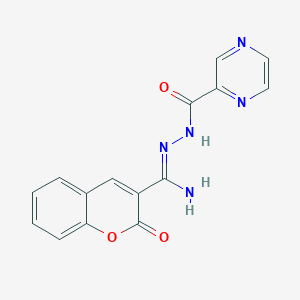

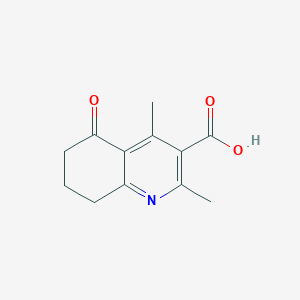

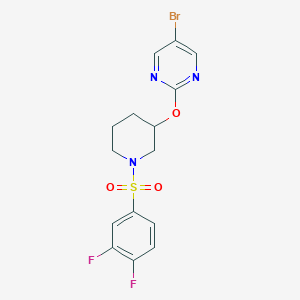

2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The chromene moiety could potentially participate in aromatic stacking interactions or hydrogen bonding, depending on the specific context in a larger molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those structurally similar to 2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide, are pivotal in the development of pharmaceuticals and agrochemicals. The synthesis of these compounds, including pyrazine derivatives, is a field of extensive research, exploring various synthetic methodologies for complex molecular structures. The review by Dhanalakshmi et al. (2021) emphasizes the green multi-component synthesis of fused heterocyclic derivatives, highlighting the eco-friendly approaches for synthesizing complex molecules, including pyrazine derivatives, which are crucial for novel pharmaceutical applications (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).

Biological Applications and Pharmacological Interest

The pyrazine moiety, integral to the chemical structure of 2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide, is extensively studied for its pharmacological properties. Ferreira and Kaiser (2012) provide a comprehensive review of pyrazine derivatives, underscoring their diverse pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This review illustrates the broad spectrum of potential therapeutic applications of pyrazine derivatives, reinforcing the importance of these compounds in medicinal chemistry (Ferreira & Kaiser, 2012).

Advanced Organic Synthesis and Catalysis

The exploration of heterocyclic compounds for organic synthesis and catalysis is another area of significant interest. Mazimba (2016) discusses synthetic protocols for 6$H$-benzo[$c$]chromen-6-ones, which share structural similarities with 2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide. These compounds serve as core structures in secondary metabolites and possess considerable pharmacological importance. The review highlights various synthetic strategies employed to develop these compounds, demonstrating their critical role in the medicinal and pharmaceutical industries (Mazimba, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3/c16-13(19-20-14(21)11-8-17-5-6-18-11)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-8H,(H2,16,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQBBJQYQYGTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=NC=CN=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=NC=CN=C3)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)